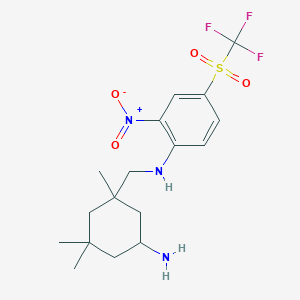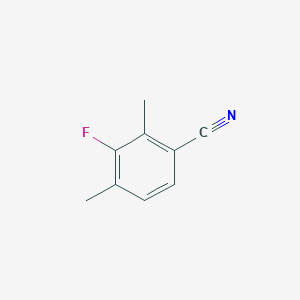![molecular formula C13H21N5O2 B2773438 N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320884-23-7](/img/structure/B2773438.png)
N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as AZD3783, is a novel compound that has gained attention for its potential use in the treatment of various neurological disorders. It belongs to the class of drugs known as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs) and has shown promising results in preclinical studies.
Mécanisme D'action
N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide acts as a positive allosteric modulator of α7 nAChRs, which are involved in various physiological processes, including learning and memory, attention, and sensory processing. By binding to the receptor, this compound enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia and depression. It has also been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is its specificity for α7 nAChRs, which reduces the risk of off-target effects. However, the compound has a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, more research is needed to determine the long-term safety and efficacy of the compound.
Orientations Futures
Future research on N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in other neurological disorders. Additionally, the development of more potent and selective compounds may improve the efficacy of α7 nAChR positive allosteric modulators as a treatment option for neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 8-azabicyclo[3.2.1]octan-3-one, which is then converted to 8-azabicyclo[3.2.1]octan-3-ol. The alcohol is then reacted with 1H-1,2,3-triazole-4-carboxylic acid to form the corresponding triazole ester. The ester is then reacted with 2-methoxyethylamine to yield the final product, this compound.
Applications De Recherche Scientifique
N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia and depression.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-20-7-5-14-13(19)18-10-2-3-11(18)9-12(8-10)17-6-4-15-16-17/h4,6,10-12H,2-3,5,7-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJKZRJIAXQUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1C2CCC1CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-N-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)butan-1-amine](/img/structure/B2773356.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2773357.png)
![2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B2773358.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)


![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)
![(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2773367.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B2773373.png)


![N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide](/img/structure/B2773377.png)
